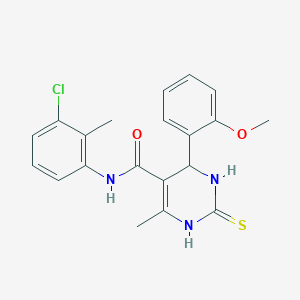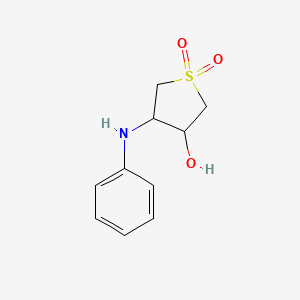![molecular formula C24H22N2O3 B5175107 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5175107.png)
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, also known as PBDT, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and has shown potential as a fluorescent probe in biochemical and physiological studies.
Wirkmechanismus
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide acts as a fluorescent probe by binding to specific biomolecules and emitting light when excited. The mechanism of action involves the interaction of the benzoxazole moiety with the target molecule, leading to a change in the fluorescence properties of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. The binding affinity of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide for different biomolecules can be modulated by varying the functional groups on the benzoxazole ring.
Biochemical and Physiological Effects
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has shown minimal toxicity and has been used in live-cell imaging studies. It has been demonstrated to selectively bind to specific biomolecules and can be used to study their localization and dynamics in live cells. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been used in the study of disease-related biomolecules, such as amyloid beta, and has shown potential as a diagnostic tool.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide in lab experiments include its high sensitivity, selectivity, and versatility. It can be used in a wide range of applications, from basic research to drug discovery. However, there are also limitations to its use, such as the need for specialized equipment for fluorescence imaging and the potential for interference from autofluorescence.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide in scientific research. One potential application is in the study of protein-protein interactions, which are critical for many cellular processes. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can be used to visualize these interactions in live cells and provide insights into their regulation. Another direction is the development of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide-based biosensors for the detection of disease-related biomolecules. These biosensors could be used for early detection and diagnosis of diseases such as Alzheimer's and cancer. Finally, the optimization of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide for in vivo imaging could lead to its use in preclinical studies and potentially in clinical applications.
Conclusion
In conclusion, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, or N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, is a valuable tool in scientific research. Its fluorescent properties make it a versatile probe for the study of biomolecules and cellular processes. The synthesis method has been optimized to achieve high yield and purity of the compound. While there are limitations to its use, the potential applications of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide in future research are numerous and promising.
Synthesemethoden
The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide involves the reaction of 3-methyl-2-nitrobenzoic acid with 2-amino-4-methylphenol in the presence of phosphorus oxychloride. The resulting compound is then reacted with 3-propoxyaniline to yield N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. The synthesis method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been widely used as a fluorescent probe in scientific research. It has been utilized in the detection of various biomolecules such as proteins, enzymes, and DNA. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been used in the imaging of cancer cells and in the study of cellular processes such as apoptosis and autophagy. Its fluorescent properties make it a valuable tool in the visualization of biological processes.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-12-28-20-9-5-7-17(14-20)23(27)25-19-10-11-22-21(15-19)26-24(29-22)18-8-4-6-16(2)13-18/h4-11,13-15H,3,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOYJZJUAFHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5175031.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5175035.png)
![4-bromo-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5175045.png)
![N,N-diethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B5175052.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5175081.png)
![1-(3,5-dimethylphenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175089.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5175103.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5175115.png)

![1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5175123.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)

